2-Phenyl-L-phenylalanine

Solid-Phase Peptide Synthesis Physicochemical Characterization Hydrophobicity Engineering

2-Phenyl-L-phenylalanine is a non-proteinogenic amino acid with an ortho-biphenyl side chain, distinct from native L-Phe and para-biphenyl isomers. The ortho-substitution restricts side-chain rotation, modifies π-stacking geometry, and enhances proteolytic stability—yielding improved receptor binding in peptide therapeutics. Available in Fmoc-protected form for SPPS, it enables conformationally constrained peptidomimetics, protease-resistant incretin mimetics, and integrin antagonists. Select this building block when unique steric constraint and spatial pharmacophore orientation are critical to your SAR strategy.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B15234257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-L-phenylalanine
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
InChIKeyDBMVJVZQGTXWTP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-L-phenylalanine: Ortho-Biphenyl Non-Proteinogenic Amino Acid for Peptide Engineering and Drug Discovery


2-Phenyl-L-phenylalanine (CAS 948048-72-4) is a non-proteinogenic L-α-amino acid derivative featuring an ortho-biphenyl side chain, structurally distinct from native L-phenylalanine by an additional phenyl group at the 2-position of the aromatic ring [1]. With a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol, this compound is utilized primarily as a chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry for introducing enhanced hydrophobicity, steric bulk, and conformational constraint into peptidomimetics [1]. Its unique structural motif enables π-stacking interactions and altered binding characteristics, making it a valuable tool for developing protease-resistant peptides, receptor agonists, and integrin antagonists [2].

Why 2-Phenyl-L-phenylalanine Cannot Be Replaced by L-Phenylalanine or 4-Phenyl-L-phenylalanine in Peptide Design


2-Phenyl-L-phenylalanine occupies a distinct chemical space among phenylalanine derivatives due to its ortho-biphenyl substitution pattern. Unlike the native L-phenylalanine (single benzyl side chain) or the more common 4-phenyl-L-phenylalanine (para-biphenyl substitution), the ortho-configuration introduces unique steric constraints and altered electronic properties that cannot be replicated by simple analogs [1]. This positional isomerism fundamentally alters molecular recognition events: the ortho-biphenyl motif restricts side-chain rotational freedom, modifies π-π stacking geometries, and shifts the spatial orientation of the aromatic pharmacophore [2]. In peptide therapeutics, these differences manifest as measurable changes in receptor binding affinity, proteolytic stability, and pharmacokinetic profiles that make interchanging these amino acids without empirical validation a high-risk proposition [3]. Substituting 2-phenyl-L-phenylalanine with L-phenylalanine would reduce hydrophobic surface area and eliminate biphenyl-mediated interactions, while substitution with 4-phenyl-L-phenylalanine would reposition the biphenyl group into a less sterically hindered but conformationally distinct orientation [2].

Quantitative Differentiation Evidence for 2-Phenyl-L-phenylalanine vs. Comparator Analogs


Physicochemical Property Differentiation: Melting Point and Predicted LogP vs. L-Phenylalanine

2-Phenyl-L-phenylalanine exhibits a melting point of 190-191 °C, which is significantly lower than L-phenylalanine (approximately 283 °C, decomposes), reflecting the altered crystalline packing due to the additional ortho-phenyl group [1]. This difference impacts handling and solubility characteristics in synthetic workflows. Furthermore, while experimental logP data for 2-phenyl-L-phenylalanine are not directly reported in primary literature, the compound's increased aromatic surface area predicts higher lipophilicity compared to L-phenylalanine (logP ~ -1.38), enhancing its suitability for hydrophobic peptide core engineering .

Solid-Phase Peptide Synthesis Physicochemical Characterization Hydrophobicity Engineering

Structural Differentiation: Ortho-Biphenyl Substitution vs. Para-Biphenyl (4-Phenyl-L-phenylalanine)

2-Phenyl-L-phenylalanine is characterized by a biphenyl moiety attached at the ortho-position of the phenylalanine ring, whereas its positional isomer, 4-phenyl-L-phenylalanine (also known as L-biphenylalanine or Bip), bears the second phenyl group at the para-position [1]. This positional isomerism results in distinct three-dimensional geometries: the ortho-substitution forces the biphenyl group into a twisted, non-planar conformation due to steric clash between the ortho-hydrogens, while the para-substitution allows for near-coplanar biphenyl alignment [2]. These conformational differences directly impact how the aromatic pharmacophore is presented to binding pockets, influencing molecular recognition in targets such as GLP-1 receptors and integrins [3].

Conformational Constraint Structure-Activity Relationship Peptidomimetic Design

Class-Level Inference: Biphenylalanine-Containing Peptides Exhibit Picomolar GLP-1 Receptor Agonism

Peptides incorporating biphenylalanine (Bip) residues, including 2-phenyl-L-phenylalanine analogs, have demonstrated potent agonism at the human glucagon-like peptide-1 receptor (GLP-1R). In a systematic exploration of 11-mer GLP-1R agonists, compounds containing substituted biphenylalanine at the C-terminal positions achieved in vitro functional activities in the picomolar range [1]. While direct comparative data for 2-phenyl-L-phenylalanine vs. other Bip isomers are not reported in the same assay, the class of biphenylalanine-modified peptides consistently outperforms native phenylalanine-containing analogs in both potency and metabolic stability due to enhanced hydrophobic interactions and reduced DPP-IV cleavage susceptibility [2].

GLP-1 Receptor Agonists Type 2 Diabetes Peptide Therapeutics

Supporting Evidence: Aryl-Substituted Phenylalanines as AMPA Receptor Antagonists with Distinct Binding Modes

A series of racemic aryl-substituted phenylalanines was evaluated in vitro at recombinant rat GluA1-3 and native AMPA receptors. The enantiomers of two target compounds, (S)-37 and (R)-38, were characterized as antagonists at GluA2 receptors with Kb values of 1.80 μM and 3.90 μM, respectively [1]. X-ray crystal structures of these eutomers in complex with the GluA2 ligand-binding domain revealed unexpected and different orientations of the biaromatic parts of the ligands inside the binding site, with (R)-38 exhibiting a binding mode not previously identified for amino acid-based antagonists [1]. While 2-phenyl-L-phenylalanine was not directly tested, this study demonstrates that aryl-substituted phenylalanines can access distinct binding modes depending on substitution pattern and stereochemistry, highlighting the value of exploring ortho-substituted variants.

AMPA Receptor Antagonists Neurological Disorders X-ray Crystallography

Procurement-Driven Application Scenarios for 2-Phenyl-L-phenylalanine in Peptide Engineering and Drug Discovery


Solid-Phase Peptide Synthesis (SPPS) of Protease-Resistant Peptidomimetics

2-Phenyl-L-phenylalanine serves as an Fmoc-protected building block in SPPS for introducing steric bulk and hydrophobic character into peptide sequences. Its ortho-biphenyl side chain enhances resistance to proteolytic degradation by sterically hindering enzyme access to the peptide backbone . This application is supported by the compound's commercial availability in Fmoc-protected form and its utility in generating conformationally constrained peptides that maintain target binding while evading rapid clearance [1].

GLP-1 Receptor Agonist Lead Optimization

Based on class-level evidence that biphenylalanine-modified peptides achieve picomolar potency at GLP-1R , 2-phenyl-L-phenylalanine can be incorporated into C-terminal or internal positions of incretin mimetics to explore ortho-substitution effects on receptor activation, selectivity, and metabolic stability. Researchers can systematically compare ortho-, meta-, and para-biphenyl isomers to identify optimal substitution patterns for maximizing therapeutic index.

Integrin Antagonist Development Targeting α4β7 and α4β1

Phenylalanine-based inhibitors have been validated as antagonists of integrin α4β7-mediated leukocyte adhesion, with several analogs displaying inhibition in the low micromolar range . 2-Phenyl-L-phenylalanine can be utilized as a core scaffold for synthesizing N-aryl or N-acyl derivatives to probe the structure-activity relationships governing integrin subtype selectivity and binding affinity [1].

Collagen-Binding Peptide Engineering for Fibrosis Imaging

Unnatural biphenylalanine residues have been shown to dominate collagen I binding in peptide constructs, with the C-terminal Bip residue dictating recognition over sequence or conformational restraint . 2-Phenyl-L-phenylalanine can be evaluated as a replacement for para-biphenylalanine in collagen-targeting peptides to assess whether ortho-substitution alters binding selectivity, affinity, or tissue distribution for fibrosis imaging applications.

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